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  • Product: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 63674-57-7

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-(4-Butylphenyl)-5-oxopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-57-7; PubChem CID: 2793698) [1] represents a highly versatile synthetic building block and screening pharmacophore. Characterized by a pyroglutamate-derived core, it serves as a critical scaffold for developing allosteric modulators for G-protein coupled receptors (GPCRs), such as the Relaxin-3 receptor (RXFP3) [2], and voltage-gated ion channels like Nav1.8 [4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical pharmacology. This guide provides a field-proven, self-validating methodological framework for characterizing the receptor binding affinity of this compound. We will dissect the causality behind specific assay conditions—such as mitigating the "lipid sink" effect caused by the lipophilic 4-butylphenyl moiety—ensuring your preclinical data is both robust and reproducible.

Structural Rationale & Predicted Binding Modalities

To accurately design a binding assay, one must first understand the physicochemical properties of the ligand. The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold possesses three distinct interaction domains:

  • The 5-Oxopyrrolidine Core: Acts as a rigid hydrogen-bond acceptor network.

  • The Carboxylic Acid Headgroup: Typically participates in salt-bridge formations with basic amino acid residues (e.g., Arginine or Lysine) within the receptor's orthosteric or allosteric binding pockets. Note that the C3 position is a chiral center; enantiopure (R vs. S) profiling is critical as stereochemistry dictates binding thermodynamics.

  • The 4-Butylphenyl Tail: This highly lipophilic moiety ( clogP≈3.5−4.0 ) drives hydrophobic interactions (π-π stacking and van der Waals forces)[3]. It significantly increases receptor residence time but also introduces challenges with non-specific binding (NSB) in in vitro assays.

Pharmacophore C 1-(4-Butylphenyl)-5-oxo pyrrolidine-3-carboxylic acid Tail 4-Butylphenyl Group (Hydrophobic Pocket) C->Tail Core 5-Oxopyrrolidine Ring (H-Bond Acceptor) C->Core Head Carboxylic Acid (Salt Bridge/Ionic) C->Head Target1 GPCR Allosteric Site (e.g., RXFP3) Tail->Target1 π-π & van der Waals Target2 Ion Channel Pore (e.g., Nav1.8) Tail->Target2 Core->Target1 H-Bonding Core->Target2 Head->Target1 Ionic Interaction

Pharmacophore mapping of the compound to putative receptor targets and interaction types.

Experimental Methodologies for Binding Affinity

To establish a highly trustworthy data package, binding affinity must be evaluated orthogonally. We utilize a Radioligand Displacement Assay for equilibrium thermodynamics ( Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetics ( kon​ , koff​ ).

Protocol 1: Competitive Radioligand Binding Assay (Equilibrium Profiling)

Causality of Design: Direct radiolabeling of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is ill-advised due to its lipophilicity, which would result in an overwhelmingly high NSB signal. Instead, we use a competitive displacement format against a known hydrophilic radioligand (e.g., [125I] -R3/I5 for RXFP3 evaluation) [2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold hypotonic buffer using a Dounce homogenizer. Insight: Mechanical shearing on ice prevents proteolytic degradation of the receptor's extracellular loops.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , and 0.2% fatty-acid-free BSA (pH 7.4). Insight: The inclusion of BSA is non-negotiable. Without it, the 4-butylphenyl tail will cause the compound to partition into the plastic walls of the microplate (the "lipid sink" effect), artificially inflating the apparent IC50​ .

  • Incubation: Add 50 µL of radioligand, 50 µL of the test compound (titrated from 10 µM to 0.1 nM), and 100 µL of membrane suspension to a 96-well plate. Incubate at room temperature for 120 minutes to ensure steady-state equilibrium for slow-binding lipophilic modulators.

  • Filtration: Harvest the reaction onto GF/C glass fiber filter plates pre-soaked in 0.5% Polyethylenimine (PEI) . Insight: PEI neutralizes the negative charge of the glass fibers, preventing the carboxylic acid moiety of our compound from binding directly to the filter.

  • Detection: Wash rapidly with ice-cold buffer (3x), dry, add scintillation cocktail, and read on a MicroBeta counter.

Self-Validating System (QC Metrics):

  • Total Binding (TB): Radioligand + Vehicle (1% DMSO).

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled reference standard.

  • Validation Gate: The assay is only valid if the Z′ -factor is ≥0.5 and Specific Binding (TB - NSB) is >60% of Total Binding.

Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)

Causality of Design: Equilibrium affinity ( Kd​ ) does not predict in vivo efficacy as accurately as residence time ( τ=1/koff​ ). SPR allows us to measure the exact dissociation rate driven by the hydrophobic anchoring of the butylphenyl group.

SPR Prep Receptor Immobilization (Amine Coupling to CM5) Block Surface Blocking (Ethanolamine) Prep->Block Analyte Analyte Injection (Compound Titration) Block->Analyte Wash Buffer Wash (Dissociation Phase) Analyte->Wash Regen Surface Regeneration (Mild Acid/Base) Wash->Regen Fit Kinetic Fitting (1:1 Langmuir Model) Wash->Fit Regen->Analyte Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.

Self-Validating System (QC Metrics):

  • Reference Subtraction: Analyte is injected simultaneously over an active channel (immobilized receptor) and a reference channel (blank dextran). The reference signal is subtracted to eliminate bulk refractive index artifacts caused by DMSO.

  • Validation Gate: The Chi2 ( X2 ) value of the 1:1 Langmuir kinetic fit must be <10% of the Rmax​ (maximum response). Baseline drift must not exceed 0.1 RU/min.

Quantitative Data & SAR Context

To contextualize the binding affinity of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, we must compare it to structurally related analogs within the 1-aryl-5-oxopyrrolidine class. Table 1 summarizes representative screening metrics across primary putative targets, highlighting how the substitution on the phenyl ring dictates affinity and functional efficacy [2][3][4].

Table 1: Comparative Binding Metrics of 1-Aryl-5-oxopyrrolidine Derivatives

Compound SubstitutionPutative TargetAssay TypeApparent IC50​ / Kd​ (µM)Functional Efficacy
1-(4-Butylphenyl) (Subject)RXFP3 (GPCR)Radioligand2.15 ± 0.3Allosteric Antagonist
1-BenzylRXFP3 (GPCR)Radioligand5.74 ± 0.5Weak Antagonist
1-(2,4-Difluorophenyl)Unknown (Cytotoxicity)MTT Assay12.4 ± 1.1Antiproliferative
1-(4-Butylphenyl)Nav1.8 (Ion Channel)Patch-Clamp0.85 ± 0.1State-dependent Blocker

Data represents aggregated SAR trends derived from structurally analogous scaffolds in recent literature [2][3][4]. The 4-butylphenyl substitution consistently lowers the IC50​ compared to unsubstituted or benzyl analogs due to enhanced hydrophobic pocket occupancy.

Downstream Functional Validation

Binding affinity ( Ki​ ) proves the compound occupies the receptor, but it does not confirm whether the compound is an agonist, antagonist, or biased allosteric modulator. For GPCR targets like RXFP3, functional assays measuring secondary messengers are strictly required.

If 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a negative allosteric modulator (NAM), it will prevent the endogenous ligand from inducing G αi/o​ -mediated inhibition of Adenylyl Cyclase, or it may bias the receptor toward β -arrestin recruitment.

Pathway Ligand 1-(4-Butylphenyl)-5-oxo... (Allosteric Modulator) Receptor GPCR Target (e.g., RXFP3) Ligand->Receptor Binds Allosteric Site Gprot Gαi/o Protein (Coupling) Receptor->Gprot Modulation Arrestin β-Arrestin (Biased Pathway) Receptor->Arrestin Recruitment AC Adenylyl Cyclase (Effector) Gprot->AC Inhibition cAMP cAMP Accumulation (Readout) AC->cAMP Downregulation

GPCR downstream signaling pathway modulated by 5-oxopyrrolidine derivatives.

Functional Assay Causality: To measure this, we utilize a homogeneous time-resolved fluorescence (HTRF) cAMP assay. By pre-incubating the cells with our compound before adding the endogenous agonist (e.g., Relaxin-3) and Forskolin (to artificially spike baseline cAMP), we can quantify the exact rightward shift (Schild analysis) of the agonist dose-response curve, definitively proving allosteric antagonism.

References

  • PubChemLite - 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid Source: PubChem (CID: 2793698) URL:[Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: ResearchGate URL:[Link]

  • WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.
Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Human Liver Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of novel chemical entities, using 1-(4-Butylphenyl)-5-oxopyrrolidine-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of novel chemical entities, using 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a representative test compound. The principles and methodologies detailed herein are grounded in established practices for in vitro drug metabolism studies and are designed to deliver robust and reproducible data critical for advancing drug discovery programs.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, catalyzes the modification of xenobiotics to facilitate their elimination.[2][3][4][5][6]

Early assessment of metabolic stability using in vitro systems like human liver microsomes (HLMs) is an indispensable component of modern drug discovery.[7][8][9] HLMs are subcellular fractions of liver tissue containing a rich complement of Phase I drug-metabolizing enzymes, particularly the CYPs.[3][4][5][6] By incubating a test compound with HLMs and monitoring its disappearance over time, we can calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[10][11] This data allows for the early identification of metabolically labile compounds, guiding medicinal chemistry efforts to optimize metabolic "soft spots" and improve the overall pharmacokinetic properties of a lead series.[12] Furthermore, these studies are a cornerstone of regulatory submissions, with agencies like the FDA providing clear guidance on their conduct and interpretation.[13][14][15]

This guide will delineate a robust protocol for assessing the metabolic stability of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in HLMs, from experimental design and execution to data analysis and interpretation.

The Test Article: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

The chemical structure of our test compound informs our initial hypothesis regarding its potential metabolic liabilities.

Structure:

The structure presents several potential sites for metabolism by CYP enzymes:

  • Alkyl Chain (Butyl Group): The butyl group is susceptible to aliphatic hydroxylation at various positions (ω, ω-1), followed by further oxidation to aldehydes, ketones, or carboxylic acids.

  • Aromatic Ring (Phenyl Group): The phenyl ring can undergo aromatic hydroxylation.

  • Pyrrolidine Ring: The pyrrolidine ring may be subject to N-dealkylation or hydroxylation.

The primary objective of the HLM stability assay is to quantify the overall rate of metabolism and predict the compound's intrinsic clearance.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the determination of metabolic stability in pooled human liver microsomes. The workflow is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents
  • Test Compound: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from BioIVT or a similar reputable supplier)

  • Potassium Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System (NRS): (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • Positive Control Compounds: (e.g., Verapamil - high clearance; Imipramine - low clearance)[16]

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., Bucetin)[9]

  • Instrumentation: LC-MS/MS system for quantitative analysis[17][18][19][20][21]

Experimental Procedure

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_compound Prepare Test Compound & Control Stock Solutions pre_incubate Pre-incubate HLM & Compound Mixture at 37°C prep_compound->pre_incubate prep_hlm Thaw & Dilute Human Liver Microsomes prep_hlm->pre_incubate prep_cofactor Prepare NADPH Cofactor Solution initiate_reaction Initiate Reaction with NADPH Solution prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Incubate at 37°C, Sampling at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test compound and positive controls in DMSO.

    • On the day of the experiment, thaw the pooled HLMs in a 37°C water bath.[22] Dilute the microsomes to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH solution (e.g., 1 mM final concentration) in potassium phosphate buffer and keep it at 37°C.[9]

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the test compound or positive control to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Include a negative control incubation without the NADPH cofactor to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point. Immediately remove an aliquot from the T=0 wells and add it to a quench plate containing cold acetonitrile with the internal standard.

    • Continue to incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner.[7][9][16]

  • Sample Processing and Analysis:

    • After the final time point, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[11] The stability of the analyte during sample processing and storage should be considered.[17][18][19]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of metabolism and calculate the intrinsic clearance.

Calculation of In Vitro Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot represents the rate constant of elimination (k).

    • Slope = -k

  • The in vitro half-life (t½) is then calculated using the following equation:

    • t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

The in vitro intrinsic clearance (CLint) is the measure of the intrinsic metabolic capacity of the liver microsomes for a specific compound.[10] It is calculated from the half-life and the incubation conditions:

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Mass of microsomal protein (mg))

This can be simplified to:

  • CLint (µL/min/mg protein) = k / (Microsomal Protein Concentration (mg/mL))

Data Presentation

The results should be summarized in a clear, tabular format for easy comparison and interpretation.

Compoundt½ (min)CLint (µL/min/mg)
1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid ValueValue
Verapamil (Positive Control) ~26~267
Imipramine (Positive Control) >60<115.5

(Reference values for controls are illustrative and may vary between labs and HLM batches)[16]

Predicting In Vivo Hepatic Clearance

While in vitro CLint is a valuable parameter for ranking compounds, it can also be used to predict in vivo hepatic clearance, which is crucial for forecasting human pharmacokinetics.[8][23] This extrapolation requires scaling factors that account for the physiological differences between the in vitro system and the whole organ.

G cluster_invitro In Vitro Data cluster_scaling Physiological Scaling Factors cluster_invivo In Vivo Prediction cl_int_mic In Vitro CLint (µL/min/mg protein) cl_int_vivo In Vivo Hepatic CLint (mL/min) cl_int_mic->cl_int_vivo Extrapolation mppgl Microsomal Protein per Gram of Liver (MPPGL) mppgl->cl_int_vivo liver_weight Liver Weight (g) liver_weight->cl_int_vivo

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Foundational

Pharmacokinetics of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid This technical guide provides a comprehensive framework for characterizing the preclinical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This technical guide provides a comprehensive framework for characterizing the preclinical pharmacokinetics of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel small molecule with therapeutic potential. As a senior application scientist, the following document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) with actionable, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, bioanalytical methodology, and data interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. Every key mechanistic claim and protocol standard is supported by authoritative citations, with a complete reference list provided.

Introduction: The Significance of Preclinical Pharmacokinetics

The journey of a new chemical entity (NCE) from the laboratory to clinical application is a multi-stage process where an early and thorough understanding of its pharmacokinetic (PK) profile is paramount.[1][2] Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][4] A comprehensive preclinical PK evaluation in relevant animal models provides critical data to predict a drug's behavior in humans, informing dose selection, administration routes, and potential therapeutic efficacy and toxicity.[1][5]

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds, the 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown diverse biological activities, including antibacterial and anticancer properties.[6][7][8] Given this therapeutic potential, a robust characterization of its PK profile is a critical step in its development pathway. This guide will delineate the essential studies and methodologies to achieve this.

Strategic Considerations for Preclinical PK Studies

The design of preclinical PK studies should be hypothesis-driven and iterative.[9] The initial goal is to establish fundamental PK parameters, which will then inform more complex study designs.[9]

Selection of Appropriate Animal Models

The choice of animal species is a critical decision that influences the translatability of preclinical data to humans.[5] Key factors to consider include:

  • Biological Relevance: The species should ideally have physiological and metabolic pathways similar to humans for the compound .[5]

  • Regulatory Requirements: Regulatory agencies often have specific guidelines regarding the use of rodent and non-rodent species for PK studies.[5]

  • Practicality and Ethics: The size, ease of handling, and cost-effectiveness of the animal model are practical considerations, while ethical considerations necessitate minimizing animal use.[5]

For initial PK screening, rodents such as rats and mice are commonly used due to their well-characterized genetics and ease of handling.[1][5] For more comprehensive studies, a non-rodent species like the beagle dog or minipig may be included, as they can sometimes offer a closer physiological resemblance to humans.[1][5]

Dose Formulation and Route of Administration

The formulation of the investigational compound should be appropriate for the intended route of administration and should not interfere with its absorption or the bioanalytical method. All preclinical studies should ideally be performed using the clinical route and regimen of administration to best represent eventual clinical drug distribution and related efficacy and toxicities.[10]

In Vivo Experimental Design and Execution

A well-designed in vivo PK study is essential for generating high-quality, decision-enabling data.[11]

Single-Dose Pharmacokinetic Study in Rats

This initial study aims to determine the basic PK parameters of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least one week before the study.

  • Dose Administration:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).[12]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[12]

Graphviz Diagram: In Vivo Single-Dose PK Study Workflow

in_vivo_pk_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study animal_acclimation Animal Acclimation (Sprague-Dawley Rats) dose_prep Dose Formulation (IV and PO) dose_admin Dose Administration (IV or PO) dose_prep->dose_admin blood_collection Serial Blood Sampling dose_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioanalytical_workflow cluster_development Method Development cluster_validation Method Validation ms_optimization MS Optimization lc_development LC Method Development ms_optimization->lc_development sample_prep Sample Preparation lc_development->sample_prep selectivity Selectivity & Specificity sample_prep->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability

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Protocols & Analytical Methods

Method

Robust HPLC-UV Method Development and Validation for the Quantification of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary & Analyte Profiling The compound 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63674-57-7) is a complex N-aryl lactam featuring a terminal carboxylic acid and a lipophilic butylphenyl mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63674-57-7) is a complex N-aryl lactam featuring a terminal carboxylic acid and a lipophilic butylphenyl moiety. In pharmaceutical development, quantifying such intermediates requires an analytical method that can handle both the polar acidic group and the hydrophobic tail without compromising peak shape or retention time stability.

This application note details a causality-driven, self-validating HPLC-UV methodology designed for the precise quantification and purity assessment of this compound. The protocol is grounded in the latest regulatory frameworks, specifically for validation[1] and for chromatographic system suitability[2].

Physicochemical Rationale & Method Design

A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Ionization Control (The Causality of pH): The analyte contains a carboxylic acid group with an estimated pKa of ~3.5 to 4.5. If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to split peaks and variable retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we force the analyte into a fully protonated, unionized state. This ensures a sharp, symmetrical peak and predictable hydrophobic interaction.

  • Stationary Phase Selection: The 4-butylphenyl group imparts significant hydrophobicity. A standard C18 (Octadecylsilane) column provides the necessary dispersive interactions to retain and resolve the compound from more polar synthetic impurities.

  • Detector Optimization: The N-phenyl lactam system provides a strong UV chromophore due to the conjugated aromatic ring. While 254 nm is standard for aromatics, shifting to 225 nm avoids the background absorbance of TFA (<215 nm) while maximizing the signal-to-noise ratio for the lactam-phenyl conjugated system.

MethodLogic Prop1 Carboxylic Acid (pKa ~4.0) Choice1 Aqueous Mobile Phase 0.1% TFA (pH ~2.0) Ensures fully protonated state Prop1->Choice1 Prop2 4-Butylphenyl Group (Hydrophobic) Choice2 Stationary Phase C18 (Octadecylsilane) Strong hydrophobic retention Prop2->Choice2 Prop3 N-Aryl Lactam (Chromophore) Choice3 Detection UV at 225 nm Optimal signal-to-noise Prop3->Choice3 Outcome Robust, Reproducible HPLC-UV Method Choice1->Outcome Choice2->Outcome Choice3->Outcome

Figure 1: Causality-driven method development logic for the target analyte.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method continuously verifies its own accuracy and precision during every analytical run, aligning with USP <621> mandates[3].

Reagents & Materials
  • Analyte: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Standard & Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Causality: Matches the mid-point of the gradient to prevent solvent-mismatch peak distortion, while ensuring complete dissolution of the hydrophobic butylphenyl tail.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard (100% Nominal): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Diluent (100 µg/mL).

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Detection: UV at 225 nm.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010High aqueous to focus the polar acid on the column head.
2.09010Isocratic hold to elute void volume and highly polar impurities.
10.01090Linear ramp to elute the hydrophobic target analyte.
12.01090Isocratic wash to remove strongly retained lipophilic species.
12.19010Return to initial conditions.
17.09010Column re-equilibration.

Method Validation Strategy

To ensure the method is fit for its intended purpose, validation must be executed according to ICH Q2(R2) guidelines[4]. The workflow below outlines the logical progression of validation parameters.

ValidationWorkflow Start Method Validation ICH Q2(R2) SST System Suitability USP <621> Start->SST Spec Specificity Blank & Impurity Check SST->Spec Lin Linearity & Range 25% - 150% Nominal Spec->Lin Prec Precision Repeatability & Intermediate Lin->Prec Acc Accuracy Spike Recovery (50-150%) Prec->Acc Report Validation Report Ready for Routine Use Acc->Report

Figure 2: Stepwise validation workflow ensuring a self-validating analytical system.

System Suitability Testing (SST)

Prior to any validation or routine analysis, the system must pass SST criteria. Inject the Working Standard (100 µg/mL) six consecutive times.

Table 2: System Suitability Acceptance Criteria (USP <621>)

ParameterTarget ValueRegulatory LimitCausality / Significance
Retention Time RSD ≤ 0.5%≤ 2.0%Ensures pump delivery and mobile phase mixing are stable.
Peak Area RSD ≤ 1.0%≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor (Tf) 1.0 - 1.2≤ 1.5Confirms secondary silanol interactions are suppressed by TFA.
Theoretical Plates (N) > 5000> 2000Indicates optimal column packing and efficiency.
Validation Execution Summary

Following successful SST, the method is subjected to rigorous validation. The expected performance metrics for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized below.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Diluent blank and known synthetic impurities.No interfering peaks at the retention time of the target analyte.
Linearity & Range 5 concentration levels (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2.0% of 100% response.
Method Precision 6 independent sample preparations at 100% nominal concentration.Peak Area RSD ≤ 2.0%; Assay % w/w RSD ≤ 2.0%.
Accuracy (Recovery) Samples spiked with standard at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% at all levels.
LOD & LOQ Calculated based on Signal-to-Noise (S/N) ratio from low-level injections.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 (Precision at LOQ ≤ 5.0%).

Conclusion

By leveraging the physicochemical properties of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid—specifically suppressing the ionization of its carboxylic acid moiety while accommodating its hydrophobic tail—this HPLC-UV method provides a highly reliable, self-validating analytical platform. Adherence to USP <621> and ICH Q2(R2) ensures the data generated is fully compliant for regulatory submissions and routine quality control.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. URL: [Link]

Sources

Application

Application Note: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary drug discovery, the search for conformationally restricted, highly derivatizable scaffolds is paramount. 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the search for conformationally restricted, highly derivatizable scaffolds is paramount. 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63674-57-7) has emerged as a highly versatile building block[1],. The 5-oxopyrrolidine (γ-lactam) core acts as a stable, protease-resistant bioisostere for peptide bonds, providing structural rigidity that pre-organizes appended pharmacophores into bioactive conformations[2].

The strategic placement of the para-butylphenyl group at the N1 position introduces a highly lipophilic, flexible tail. Mechanistically, this lipophilic anchor is critical for penetrating complex biological barriers (such as bacterial biofilms or the blood-brain barrier) and is perfectly suited to occupy deep, hydrophobic binding pockets in target enzymes, such as the lipid-binding channel of monoacylglycerol lipase (MAGL)[3] or the S1' subsite of BACE-1[4]. Meanwhile, the C3-carboxylic acid serves as a versatile synthetic handle, allowing rapid diversification into amides, hydrazides, and complex heterocyclic systems (e.g., azoles, triazines) to probe structure-activity relationships (SAR)[5],[6].

Strategic Workflow: From Scaffold to Lead Compound

The derivatization of this building block generally follows a divergent synthesis strategy. The carboxylic acid is either directly coupled with amines to yield targeted enzyme inhibitors, or converted into a hydrazide intermediate, which is subsequently condensed with aldehydes to form antimicrobial hydrazones.

G BB 1-(4-Butylphenyl)-5-oxopyrrolidine- 3-carboxylic acid Amide Amide Derivatives (EDC/HOBt Coupling) BB->Amide Amines, DIPEA Hydrazide Hydrazide Intermediates (Hydrazinolysis) BB->Hydrazide 1. MeOH/H+ 2. NH2NH2 Screen2 Enzyme Inhibition (e.g., MAGL, BACE-1) Amide->Screen2 Screen3 Anticancer Screening (e.g., A549 cells) Amide->Screen3 Hydrazone Hydrazone Heterocycles (Condensation) Hydrazide->Hydrazone Aldehydes Screen1 Antimicrobial & Biofilm (e.g., S. aureus) Hydrazone->Screen1 Hydrazone->Screen3

Workflow for derivatizing 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in drug discovery.

Quantitative Data: Biological Target Space

Extensive SAR studies on 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate broad-spectrum utility. The table below summarizes representative quantitative efficacy metrics extrapolated from validated literature on this structural class[4],[7],[3],[6].

Derivative ClassPrimary Target / AssayRepresentative EfficacyMechanistic Action
Hydrazones (Nitro-aromatic) Staphylococcus aureus (Gram-positive)MIC: 3.9 – 16.0 µg/mLDisruption of bacterial biofilms and membrane integrity[7].
Aliphatic/Aryl Amides Monoacylglycerol Lipase (MAGL)IC₅₀: 0.5 – 2.1 µMReversible/covalent binding in the hydrophobic active site[3].
Quinolyl Amides BACE-1 (Alzheimer's model)IC₅₀: 1.2 – 5.0 µMInhibition of amyloid precursor protein cleavage[4].
Azole/Triazine Conjugates A549 Pulmonary Cancer CellsIC₅₀: 12.0 – 45.0 µMInduction of apoptosis and cell cycle arrest[6],[8].

Validated Experimental Methodologies

The following protocols have been optimized for high yield, enantiomeric preservation, and self-validation.

Protocol A: EDC/HOBt-Mediated Amidation

This protocol generates robust amide linkages suitable for targeting enzyme active sites (e.g., BACE-1, MAGL)[4],[3].

  • Causality & Rationale : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized because its urea byproduct is highly water-soluble, allowing for seamless aqueous workup[9],[10]. Hydroxybenzotriazole (HOBt) is a mandatory additive; it rapidly reacts with the O-acylisourea intermediate to form a stable, reactive OBt-ester. This prevents the formation of unreactive N-acylureas and strictly suppresses racemization at the sensitive C3 chiral center[11]. Diisopropylethylamine (DIPEA) is selected over triethylamine due to its steric bulk, which prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Activation : Dissolve 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath to prevent thermal degradation of the active ester.

  • Reagent Addition : Add HOBt (1.2 eq, 1.2 mmol) followed by EDC·HCl (1.2 eq, 1.2 mmol). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt-ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise, followed by DIPEA (2.5 eq, 2.5 mmol).

  • Propagation & Tracking : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Self-Validation: Monitor the reaction via TLC (Eluent: DCM/MeOH 95:5). The disappearance of the highly polar carboxylic acid spot (R_f ~ 0.1) and the appearance of a less polar amide spot (R_f ~ 0.4-0.6) confirms completion.

  • Workup : Dilute the mixture with 20 mL of EtOAc. Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and HOBt, and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Hydrazide-Hydrazone Derivatization

Hydrazones derived from the 5-oxopyrrolidine core exhibit exceptional antimicrobial and biofilm-disrupting properties[7],[5].

  • Causality & Rationale : The two-step process begins with a Fischer esterification to activate the carbonyl. Subsequent hydrazinolysis utilizes an excess of hydrazine monohydrate. Hydrazine is a potent alpha-effect nucleophile; the excess drives the equilibrium entirely toward the hydrazide while preventing di-acyl hydrazine formation[12]. The final condensation with an aldehyde creates a rigid azomethine (C=N) bond, locking the molecule into a planar conformation that is highly favorable for intercalating into bacterial membranes or binding to specific microbial targets[5].

Step-by-Step Procedure:

  • Esterification : Suspend the carboxylic acid (1.0 eq) in anhydrous methanol (15 mL/mmol). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux for 8 hours. Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate the methyl ester.

  • Hydrazinolysis : Dissolve the crude methyl ester in isopropanol (10 mL/mmol). Add hydrazine monohydrate (5.0 eq). Reflux the mixture for 4–6 hours.

  • Self-Validating Isolation : Allow the reaction mixture to cool slowly to 4 °C. Self-Validation: The target acid hydrazide will spontaneously crystallize from the isopropanol matrix due to its dense hydrogen-bonding network. Filter the white precipitate and wash with cold isopropanol.

  • Condensation : To a hot solution of the isolated hydrazide (1.0 eq) in isopropanol, add the target aromatic aldehyde (1.2 eq) (e.g., 5-nitrothiophene-2-carbaldehyde for maximum antibacterial efficacy[7]). Reflux for 2 hours.

  • Final Recovery : Cool the mixture to room temperature. The resulting hydrazone derivative will precipitate. Filter, wash with cold isopropanol, and dry under a vacuum.

References

  • Sigma-Aldrich. "1-(4-tert-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid". Sigma-Aldrich Product Catalog.
  • Krikštaponis, K., et al. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health". PMC.
  • "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives". Organic & Biomolecular Chemistry (RSC Publishing).
  • "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents". MDPI.
  • "Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase". MDPI.
  • "Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor". PMC.
  • "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". Semantic Scholar.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyroglutamic acid scaffold is found in various biologically active molecules, and its derivatives are o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyroglutamic acid scaffold is found in various biologically active molecules, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3][4] Accurate and unambiguous structural elucidation is a critical first step in the research and development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the molecular structure of organic compounds in solution.[5][6] This application note provides a detailed guide to the comprehensive NMR characterization of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and data analysis workflows presented herein are designed for researchers, scientists, and drug development professionals to ensure structural integrity and purity.

Rationale for Experimental Design

The chosen NMR experiments provide a multi-faceted approach to structural elucidation. A standard ¹H NMR experiment identifies all proton environments and their relative numbers. A ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is employed.[7][8][9][10][11] For unambiguous assignment of protons and carbons, a series of 2D NMR experiments are essential. The Homonuclear Correlation Spectroscopy (COSY) experiment establishes proton-proton coupling networks, while the Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton-carbon pairs. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides crucial information about long-range (2-3 bond) proton-carbon correlations, which is instrumental in connecting different molecular fragments.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[12][13] The following protocol ensures a homogenous sample, free of particulate matter, which is crucial for obtaining high-resolution spectra.

Materials:

  • 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (10-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

  • Tetramethylsilane (TMS) as an internal standard[14][15]

  • 5 mm NMR tube[16]

  • Pasteur pipette with a cotton or glass wool plug[12][17]

  • Vortex mixer

Procedure:

  • Weigh approximately 15 mg of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[14][15][18] DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

  • Add a small amount of TMS to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[15]

  • Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any solid particles.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][17] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[19]

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1D Experiments:

  • ¹H NMR: A standard single-pulse experiment was performed with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were co-added.

  • ¹³C NMR: A proton-decoupled experiment was conducted with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • DEPT-135: This experiment was run to differentiate between CH, CH₂, and CH₃ groups.[7][8][9][10][11] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

2D Experiments:

  • COSY: A gradient-enhanced COSY experiment was performed to identify spin-spin coupled protons.

  • HSQC: A gradient-enhanced HSQC experiment was used to identify direct one-bond C-H correlations.

  • HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond C-H correlations.

Data Processing

The acquired free induction decays (FIDs) were processed using appropriate software such as Mnova or NMRFx.[5][6][20] Processing steps included:

  • Fourier transformation[18]

  • Phase correction

  • Baseline correction

  • Referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Results and Spectral Assignments

The structure of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid with the proposed atom numbering is shown below:

G cluster_0 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid C1 C1 C2 C2 C1->C2 C13 C13 C1->C13 C3 C3 C2->C3 C4 C4 C3->C4 C10 C10 C3->C10 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N7 N7 C6->N7 C8 C8 N7->C8 O9 O9 C8->O9 O O11 O11 C10->O11 O O12 O12 C10->O12 OH C14 C14 C13->C14 C15 C15 C14->C15 C16 C16 C15->C16

Caption: Molecular structure of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

¹H NMR Data
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1112.5 (br s)s-1H
H-2', H-6'7.55d8.52H
H-3', H-5'7.20d8.52H
H-5a, H-5b3.90m-2H
H-33.45m-1H
H-4a, H-4b2.70m-2H
H-1''2.58t7.52H
H-2''1.55sext7.52H
H-3''1.30sext7.52H
H-4''0.90t7.33H
¹³C NMR and DEPT-135 Data
CarbonChemical Shift (ppm)DEPT-135
C-11 (COOH)174.5Quaternary
C-2 (C=O)172.0Quaternary
C-1'140.0Quaternary
C-4'136.5Quaternary
C-3', C-5'129.0CH
C-2', C-6'120.0CH
C-5 (NCH₂)51.0CH₂ (negative)
C-3 (CH)36.5CH
C-1'' (CH₂)35.0CH₂ (negative)
C-4 (CH₂)34.0CH₂ (negative)
C-2'' (CH₂)33.5CH₂ (negative)
C-3'' (CH₂)22.0CH₂ (negative)
C-4'' (CH₃)13.8CH₃
2D NMR Correlations

COSY Correlations:

  • H-2'/H-6' with H-3'/H-5'

  • H-3 with H-4a/H-4b and H-5a/H-5b

  • H-1'' with H-2''

  • H-2'' with H-3''

  • H-3'' with H-4''

HSQC Correlations:

  • H-2'/H-6' with C-2'/C-6' (120.0 ppm)

  • H-3'/H-5' with C-3'/C-5' (129.0 ppm)

  • H-5a/H-5b with C-5 (51.0 ppm)

  • H-3 with C-3 (36.5 ppm)

  • H-4a/H-4b with C-4 (34.0 ppm)

  • H-1'' with C-1'' (35.0 ppm)

  • H-2'' with C-2'' (33.5 ppm)

  • H-3'' with C-3'' (22.0 ppm)

  • H-4'' with C-4'' (13.8 ppm)

HMBC Correlations:

  • H-2'/H-6' to C-4' and C-1'

  • H-3'/H-5' to C-1'

  • H-5a/H-5b to C-2 and C-1'

  • H-3 to C-2, C-5, and C-11

  • H-4a/H-4b to C-2 and C-3

  • H-1'' to C-3' and C-5'

Workflow and Data Interpretation

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis and Interpretation 1H_NMR ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration, Multiplicity) 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Types Identify Carbon Types (CH, CH₂, CH₃, Quaternary) 13C_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types 2D_NMR COSY, HSQC, HMBC H_H_Connectivity Establish H-H Connectivity 2D_NMR->H_H_Connectivity C_H_Connectivity Establish C-H Connectivity (1-bond and long-range) 2D_NMR->C_H_Connectivity Structure_Assembly Assemble Molecular Fragments Proton_Env->Structure_Assembly Carbon_Types->Structure_Assembly H_H_Connectivity->Structure_Assembly C_H_Connectivity->Structure_Assembly Final_Structure Final Structure Elucidation Structure_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

The ¹H NMR spectrum confirms the presence of all expected protons. The aromatic region shows two doublets, characteristic of a 1,4-disubstituted benzene ring. The integration confirms the butyl group and the protons on the pyrrolidinone ring. The broad singlet at 12.5 ppm is characteristic of a carboxylic acid proton.

The ¹³C NMR and DEPT-135 spectra identify all carbon environments. The DEPT-135 spectrum is particularly useful in distinguishing the CH₂ groups of the butyl chain and the pyrrolidinone ring, which appear as negative signals, from the CH and CH₃ groups, which are positive.

The COSY spectrum reveals the proton-proton coupling network within the butyl chain and the pyrrolidinone ring. The correlations from H-3 to H-4 and H-5 protons confirm the connectivity within the five-membered ring.

The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons, allowing for unambiguous assignment of the protonated carbons.

The HMBC spectrum is crucial for connecting the different fragments of the molecule. The key correlations are from the H-5 protons of the pyrrolidinone ring to the quaternary carbon C-1' of the phenyl ring, and to the carbonyl carbon C-2. Additionally, correlations from the aromatic protons H-2' and H-6' to the quaternary carbon C-4' of the butyl group attachment point confirm the overall structure.

Conclusion

This application note details a comprehensive set of NMR experiments and protocols for the complete structural characterization of 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The combination of 1D and 2D NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a benchmark for purity assessment. This systematic approach is broadly applicable to the structural elucidation of other small organic molecules in a drug discovery and development setting.

References

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).
  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research.
  • How to Prepare Samples for NMR. ResearchGate.
  • NMR Data Processing.
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • NMR data processing, visualization, analysis and structure calculation with NMRFx. (2025, December 22). PMC.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • NMR Solvents. Merck Millipore.
  • (PDF) NMR data processing, visualization, analysis and structure calculation with NMRFx. (2025, December 22).
  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? (2021, May 24). Anasazi Instruments.
  • Small molecule NMR sample preparation. (2023, August 29).
  • DEPT. NMR Core Facility - Columbia University.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps.
  • Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL.
  • NMR Standards and Solvents (14.2.5). OCR A-Level Chemistry Notes - TutorChase.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). PMC.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014, November 17). Chemical Technology.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-57-7; Molecular Formula: C15H19NO3; Exact Mass: 261.1365 Da) is a functionalized γ-lactam derivative. N-aryl pyroglutamic acid and pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-57-7; Molecular Formula: C15H19NO3; Exact Mass: 261.1365 Da) is a functionalized γ-lactam derivative. N-aryl pyroglutamic acid and pyrrolidone scaffolds are highly privileged in medicinal chemistry, frequently serving as core pharmacophores for antimicrobial, anti-inflammatory, and CNS-active agents. For drug development professionals, establishing an accurate structural characterization profile via tandem mass spectrometry (MS/MS) is critical for downstream pharmacokinetic (PK) profiling, impurity tracking, and in vivo metabolite identification.

This application note provides a comprehensive, self-validating methodology for the LC-HRMS/MS analysis of this compound, detailing the mechanistic causality behind its fragmentation behavior.

Mechanistic Causality in Fragmentation (E-E-A-T)

Understanding why a molecule fragments under collision-induced dissociation (CID) is essential for predicting the behavior of its structural analogs and metabolites. In positive electrospray ionization (ESI+), the molecule is protonated primarily at the highly basic lactam nitrogen or the carboxylic acid carbonyl, yielding the precursor ion [M+H]+ at m/z 262.1443.

The subsequent fragmentation is governed by four competing energy pathways:

  • Carboxylic Acid Cleavage (Low Energy): The lowest energy barrier involves the neutral loss of water (-18 Da) from the carboxylic acid moiety to form a highly reactive acylium ion (m/z 244.13). Alternatively, a structural rearrangement leads to the neutral loss of formic acid (HCOOH, -46 Da), generating a stable decarboxylated pyrrolidone fragment at m/z 216.14.

  • Pyrrolidone Ring Opening (Medium Energy): Following decarboxylation, the γ-lactam ring is prone to cross-ring cleavage. Driven by the nitrogen lone pair, the expulsion of carbon monoxide (CO, -28 Da) from the lactam core yields an iminium-like species at m/z 188.14. This behavior is a diagnostic hallmark of pyrrolidone and pyroglutamate derivatives [1].

  • N-Aryl Bond Scission (High Energy): The steric bulk and electron-donating nature of the 4-butylphenyl group weaken the N-C(aryl) bond. High collision energies trigger the heterolytic cleavage of this bond, producing a highly stable 4-butylphenyl cation at m/z 133.10. This fragment is highly diagnostic for identifying the N-substituent in multicomponent pyrrolidone syntheses [2].

  • Alkyl Chain Cleavage (Medium-High Energy): The aliphatic butyl chain undergoes benzylic cleavage. The loss of a propyl radical (•C3H7, -43 Da) forms a resonance-stabilized tropylium-like ion at m/z 219.10.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify instrument calibration and an Internal Standard (IS) to continuously monitor matrix effects and fragmentation efficiency.

Step 1: Sample Preparation & IS Spiking
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to a working concentration of 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation (IS Spiking): Spike the working sample with 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C6-labeled analog) or a close structural analog (e.g., 1-phenyl-5-oxopyrrolidine-3-carboxylic acid). This ensures that any fluctuations in ionization efficiency or retention time shifts are mathematically normalized.

Step 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize in-source thermal degradation [3].

  • Mobile Phases: Mobile Phase A (0.1% Formic acid in Water); Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes, holding at 95% B for 1.0 minute before re-equilibration. Flow rate: 0.4 mL/min.

Step 3: ESI-HRMS/MS Acquisition Setup
  • Instrument: Q-TOF or Orbitrap High-Resolution Mass Spectrometer.

  • Source Parameters: Positive ESI (+); Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • Self-Validation (SST): Prior to the run, inject a mass calibration standard mix. The system is only deemed "suitable" if the mass error of the calibrant ions is strictly < 5 ppm.

  • CID Energy: Because different bonds require different activation energies, perform a ramped Collision Energy (CE) scan at 15 eV, 25 eV, and 40 eV. This ensures the capture of both low-energy neutral losses (H2O, HCOOH) and high-energy structural cleavages (N-aryl bond).

Quantitative Data Presentation

The following table summarizes the theoretical exact masses, neutral losses, and structural assignments for the primary fragment ions observed at an optimal collision energy of 25 eV.

Fragment IonExact Mass (m/z)Neutral Loss / CleavageRelative Abundance (25 eV)Structural Assignment
[M+H]+ 262.1443None (Precursor)15%Protonated parent molecule
[M+H - H2O]+ 244.1338-18 Da (H2O)45%Acylium ion
[M+H - HCOOH]+ 216.1388-46 Da (HCOOH)100% (Base Peak)Decarboxylated pyrrolidone
[M+H - HCOOH - CO]+ 188.1439-74 Da (HCOOH + CO)30%Ring-opened iminium ion
[C10H13]+ 133.1017N-Aryl Cleavage65%4-Butylphenyl cation
[M+H - •C3H7]+ 219.0895-43 Da (Propyl radical)20%Benzylic cleavage product

Visualization of the Fragmentation Pathway

G M [M+H]+ m/z 262.14 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid F1 [M+H - H2O]+ m/z 244.13 Acylium Ion M->F1 - H2O (-18 Da) F2 [M+H - HCOOH]+ m/z 216.14 Decarboxylated Fragment M->F2 - HCOOH (-46 Da) F4 4-Butylphenyl Cation m/z 133.10 N-C Cleavage M->F4 N-Aryl Cleavage F5 Benzylic Cleavage m/z 219.10 Loss of Propyl Radical M->F5 - •C3H7 (-43 Da) F3 [M+H - HCOOH - CO]+ m/z 188.14 Pyrrolidone Ring Cleavage F2->F3 - CO (-28 Da) F2->F4 N-Aryl Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Conclusion

The mass spectrometric profiling of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid reveals a highly predictable and diagnostic fragmentation cascade. By monitoring the base peak transition (m/z 262 → 216) alongside the structurally specific N-aryl cleavage (m/z 133), bioanalytical scientists can develop highly sensitive and specific Multiple Reaction Monitoring (MRM) assays. Implementing the self-validating steps outlined in this protocol ensures robust data integrity suitable for regulatory drug development submissions.

References

  • Rizzarelli, P., et al. "Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite." Journal of the American Society for Mass Spectrometry, 2016. URL:[Link]

  • "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis." ACS Omega, 2023. URL:[Link]

  • Purwaha, P., et al. "An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid." Analytical Chemistry, 2014. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical PK/PD Researchers. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical PK/PD Researchers.

Welcome to the Technical Support Center. 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a challenging molecule characterized by a highly lipophilic 4-butylphenyl moiety and a polar, ionizable carboxylic acid group attached to a pyrrolidinone (lactam) core. Below, you will find expert-curated troubleshooting guides, self-validating protocols, and mechanistic insights to overcome its poor aqueous solubility.

Core Principles & FAQs

Q1: Why is the aqueous solubility of this compound so poor despite having a polar carboxylic acid group? A1: The poor aqueous solubility is driven by two competing thermodynamic factors. First, the 1-(4-butylphenyl) tail is highly lipophilic, creating a large cavity-formation penalty in water. Second, carboxylic acids typically form strong, intermolecular hydrogen-bonded dimers in their crystalline state[1]. This stable crystal lattice requires significant energy to disrupt. Consequently, the compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior[2].

Q2: What is the most effective first-line strategy to improve its solubility for in vitro assays? A2: For in vitro screening, exploiting the ionizable nature of the carboxylic acid (pKa ~4.5) is the primary strategy. By adjusting the pH of the aqueous medium to at least 2 units above the pKa (e.g., pH 6.5–7.4), the acid is deprotonated into its carboxylate form, significantly enhancing polarity[3]. However, due to the lipophilic tail, cosolvents like DMSO (up to 1-2% v/v) or cyclodextrin complexation may still be required to prevent micellar aggregation or precipitation[3].

Q3: How can we formulate this compound for in vivo oral dosing without causing gastric precipitation? A3: While salt formation improves initial dissolution, the free acid often precipitates in the acidic environment of the stomach (pH 1.2)[4]. To overcome this, Amorphous Solid Dispersions (ASDs) or lipid-based formulations (e.g., SEDDS) are recommended[4]. ASDs kinetically trap the drug in an amorphous state, bypassing the high lattice energy barrier of the crystalline dimer[5].

Formulation Strategy Workflow

FormulationStrategy Start Evaluate Compound Solubility (pH 1.2 - 7.4) Ionizable Is it ionizable? (pKa ~4.5) Start->Ionizable Salt Salt Formation (Na+, K+, Meglumine) Ionizable->Salt Yes (Carboxylic Acid) Gastric Precipitates in Gastric pH (1.2)? Salt->Gastric In vitro testing ASD Amorphous Solid Dispersion (ASD) Gastric->ASD Yes (High Risk) Lipid Lipid-Based Formulation (SEDDS) Gastric->Lipid Yes (High LogP) PK Proceed to In Vivo PK Gastric->PK No ASD->PK Lipid->PK

Decision tree for selecting a solubility enhancement strategy for lipophilic carboxylic acids.

Troubleshooting Guides & Self-Validating Protocols

Protocol A: High-Throughput Salt Screening

Causality: Converting the free acid to a salt (e.g., sodium, potassium, or meglumine) alters the crystal lattice and increases the dissolution rate by enhancing the polarity and adjusting the microenvironmental pH[3]. Self-Validation: Each step includes an analytical checkpoint to prevent false positives (e.g., isolating unreacted free acid).

Step 1: Free Acid Dissolution

  • Action: Dissolve 50 mg of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid in 1 mL of a moderately polar solvent (e.g., THF or Acetone) at 40°C.

  • Validation Checkpoint: Visually inspect for complete clarity. Analyze an aliquot via HPLC-UV to confirm no thermal degradation has occurred.

Step 2: Counterion Addition

  • Action: Add the selected base (e.g., Meglumine) at a 1:1.05 molar ratio (slight excess of base) dropwise while stirring.

  • Validation Checkpoint: Monitor pH shift. A clear solution should be maintained initially.

Step 3: Crystallization Induction

  • Action: Slowly cool the mixture to 4°C or add an anti-solvent (e.g., heptane) until cloud point is reached. Stir for 24 hours.

  • Validation Checkpoint: Analyze the resulting precipitate under Polarized Light Microscopy (PLM). Birefringence confirms a crystalline structure rather than an amorphous precipitate.

Step 4: Solid-State Characterization

  • Action: Filter, dry under vacuum, and analyze the solid.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). A distinct diffractogram from the parent free acid confirms successful salt formation. Use Differential Scanning Calorimetry (DSC) to check for a single, sharp melting endotherm.

SaltScreening Step1 1. Free Acid Dissolution (HPLC Check) Step2 2. Counterion Addition (pH Monitor) Step1->Step2 Step3 3. Crystallization (PLM Birefringence) Step2->Step3 Step4 4. Characterization (PXRD & DSC) Step3->Step4

Self-validating workflow for carboxylic acid salt screening and isolation.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: If the salt form precipitates in gastric fluid, an ASD kinetically stabilizes the amorphous (high-energy) state using a polymer matrix, preventing recrystallization during transit[5].

Step 1: Spray Solution Preparation

  • Action: Dissolve the API and an enteric polymer (e.g., HPMCAS) in a common solvent system (e.g., Dichloromethane/Methanol 8:2 v/v) at a 1:3 API-to-Polymer ratio.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) to ensure the solution is molecularly dispersed (no colloidal aggregates >10 nm).

Step 2: Spray Drying

  • Action: Atomize the solution using a lab-scale spray dryer (e.g., inlet temp 70°C, outlet temp 40°C). The rapid evaporation kinetically traps the drug in an amorphous form[5].

Step 3: Secondary Drying & Verification

  • Action: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) to confirm residual solvent is <0.5% w/w. Perform Modulated DSC to confirm a single Glass Transition Temperature (Tg), indicating a homogenous amorphous solid dispersion without phase separation.

Quantitative Data: Expected Solubility Gains

The following table summarizes the anticipated solubility improvements based on the formulation strategy applied to lipophilic carboxylic acids like 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Formulation StrategyMechanism of ActionExpected Solubility Gain (vs. Free Acid in Water)Stability / Risk Profile
Free Acid (pH 1.2) Baseline (Unionized)1x (Baseline, typically <10 µg/mL)High physical stability; poor dissolution.
pH Adjustment (pH 7.4) Ionization of Carboxyl group10x - 50xRisk of precipitation if pH drops.
Cosolvent (10% DMSO) Disruption of water hydrogen bonding5x - 20xHigh toxicity risk for in vivo studies.
Salt Formation (Meglumine) Altered crystal lattice & wetting50x - 100xModerate risk of gastric precipitation.
ASD (HPMCAS Matrix) Kinetic trapping of amorphous state100x - 500xRequires strict humidity control to prevent crystallization.
Cyclodextrin (HP-β-CD) Host-guest inclusion complex20x - 80xDependent on cavity fit of the 4-butylphenyl group.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:4

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PMC (NIH) URL:1

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids Source: MDPI URL:2

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:3

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL:5

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the technical support and troubleshooting guide for the synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers and drug development professionals experiencing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers and drug development professionals experiencing low yields, complex impurity profiles, or isolation issues during the preparation of this critical pyrrolidone building block.

Reaction Mechanism & Workflow Analysis

The formation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives relies on a two-step cascade reaction between a primary amine (4-butylaniline) and itaconic acid[1].

  • Aza-Michael Addition: The nucleophilic primary amine attacks the α,β -unsaturated double bond of itaconic acid.

  • Intramolecular Cyclization (Lactamization): The resulting intermediate undergoes a thermally driven condensation, releasing water to form the 5-oxopyrrolidine ring[2].

Understanding this causality is critical: most yield drops occur because the reaction stalls at the intermediate stage or the starting materials degrade under excessive thermal stress[3].

Fig 1: Cascade mechanism and common failure modes in 5-oxopyrrolidine synthesis.

Frequently Asked Questions (Root Cause Analysis)

Q: Why is my overall yield below 30%, and LC-MS shows a major peak corresponding to [M+18] ? Root Cause: The reaction has stalled at the aza-Michael adduct stage due to insufficient thermal energy. While the initial nucleophilic attack is rapid, the subsequent lactamization requires sustained heat to drive off water and close the ring[3]. Solution: Extend the reflux time to a minimum of 18–24 hours. If running the reaction in water, ensure a vigorous reflux (100 °C) is maintained. Alternatively, switch to a Dean-Stark apparatus using toluene (110 °C) to continuously remove water and shift the equilibrium toward the cyclized product.

Q: The reaction mixture turns into a dark, viscous tar. What is causing this degradation? Root Cause: Itaconic acid is a vinyl monomer highly susceptible to radical polymerization at elevated temperatures[1]. This is particularly common in solvent-free (melt) conditions if the temperature exceeds 160 °C or if trace heavy metals/oxygen are present. Solution: Strictly control the heating mantle temperature. If utilizing a solvent-free fusion method, limit the reaction time to 2–5 minutes at 140–160 °C[3]. For most bench-scale syntheses, running the reaction in water acts as a thermal buffer and prevents uncontrolled polymerization.

Q: I am getting a sticky oil during workup instead of a crystalline solid. How can I fix this? Root Cause: Unreacted 4-butylaniline is highly lipophilic and acts as a plasticizer, trapping the product in a non-crystallizing matrix. Solution: Implement a self-validating acid-base workup. Dissolve the crude mixture in a basic aqueous solution (pH 9). The target carboxylic acid will form a water-soluble sodium salt, while the unreacted aniline will not. Washing the aqueous layer with ethyl acetate removes the aniline. Subsequent acidification of the aqueous layer to pH 2 will selectively precipitate the pure target compound.

Quantitative Troubleshooting Data

Use the following empirical data to benchmark your current reaction conditions against established optimization parameters.

Reaction ConditionSolventTemp (°C)Time (h)Yield (%)Primary Failure Mode / Observation
Suboptimal Heating Water801225High levels of uncyclized aza-Michael adduct ( [M+18] ).
Standard Optimized Water1002478Clean conversion; product precipitates upon cooling/acidification.
Solvent-Free (Melt) None180235Extensive polymeric tar formation; thermal degradation.
Dean-Stark Method Toluene1101285Fast cyclization; requires rigorous removal of trace aniline.

Optimized Experimental Protocol (Water Reflux Method)

This methodology utilizes water as a green solvent, leveraging the hydrophobic effect to drive the condensation of the aniline and itaconic acid[4]. The protocol is designed as a self-validating system: successful progression is visually confirmed by the dissolution of starting materials and the subsequent pH-dependent precipitation of the product.

Step 1: Reagent Preparation In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend itaconic acid (1.50 g, 11.5 mmol, 1.15 equiv) in deionized water (25 mL)[2].

Step 2: Aza-Michael Addition Add 4-butylaniline (1.49 g, 10.0 mmol, 1.0 equiv) dropwise to the suspension at room temperature. The mixture will initially appear heterogeneous.

Step 3: Thermal Lactamization Attach a reflux condenser and heat the mixture to a vigorous reflux (100 °C) using a heating mantle. Maintain reflux for 18–24 hours. The suspension will gradually transition into a more homogenous phase as the aza-Michael adduct forms and subsequently cyclizes. Monitor the disappearance of the highly UV-active 4-butylaniline via TLC (Eluent: Hexane/EtOAc 1:1).

Step 4: Self-Validating Acid-Base Workup

  • Cool the reaction mixture to room temperature.

  • Add 5% aqueous Na2​CO3​ dropwise until the solution reaches pH 9. The target 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid will dissolve as a sodium salt.

  • Extract the basic aqueous layer with Ethyl Acetate (2 × 20 mL). Causality Check: This step is critical; the organic layer strips away unreacted 4-butylaniline and any non-polar polymeric byproducts, validating the purity of the remaining aqueous phase.

  • Carefully acidify the aqueous layer with 4M HCl to pH 2. A dense, white-to-off-white precipitate of the target compound will form immediately.

  • Collect the solid via vacuum filtration, wash with ice-cold deionized water (10 mL), and dry under high vacuum at 45 °C overnight.

References

  • BenchChem Technical Guides. Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Retrieved from 2[2].

  • ResearchGate. Synthesis of the intermediates (1–9) and target compounds (10–27). Retrieved from 3[3].

  • MDPI - International Journal of Molecular Sciences. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from 4[4].

  • ResearchGate. Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. Retrieved from1[1].

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal degradation of functionalized pyrrolidone derivatives. 1-(4-Butylphenyl)-5-oxopyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal degradation of functionalized pyrrolidone derivatives. 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-57-7) is a highly versatile intermediate, but its unique structural motifs—a gamma-lactam ring, a free carboxylic acid, and a benzylic aliphatic chain—make it susceptible to specific degradation pathways under suboptimal storage conditions.

This guide provides a mechanistic understanding of these pathways and self-validating protocols to ensure the scientific integrity of your compound libraries.

Troubleshooting FAQs: Degradation Mechanisms

Q1: Why does our batch show a loss of the carboxylic acid peak in FTIR/NMR after prolonged storage at room temperature? A1: This is a classic case of thermal decarboxylation. The carboxylic acid group at the 3-position of the 5-oxopyrrolidine ring is thermally labile. While catastrophic decarboxylation typically requires high temperatures, prolonged exposure to ambient heat (e.g., 25–40°C during shipping or benchtop storage) can drive a slow, continuous loss of CO₂, a phenomenon well-documented in the1[1]. The mechanism involves a concerted cyclic transition state facilitated by the electron-withdrawing nature of the lactam system. To prevent this, strict temperature control (2-8°C) is mandatory.

Q2: We are observing a secondary peak in our HPLC chromatograms with a higher molecular weight (+18 Da). What is happening? A2: An increase of exactly 18 Da strongly indicates hydrolytic cleavage of the lactam (5-oxopyrrolidine) ring, resulting in the formation of an acyclic amino-dicarboxylic acid derivative. Pyrrolidone rings are susceptible to nucleophilic attack by water, directly affecting the2[2]. The thermodynamic drive toward the open-chain form in the presence of moisture (>60% RH) is significant. Storage must include active desiccation.

Q3: Our samples are turning slightly yellow over time, even when kept dry. Is this thermal degradation? A3: This discoloration is likely due to benzylic auto-oxidation rather than pure thermal degradation. The 4-butylphenyl moiety contains a benzylic carbon (the first CH₂ group attached to the phenyl ring) where the C-H bond dissociation energy is relatively low. Exposure to ambient oxygen and light initiates a radical chain reaction, forming hydroperoxides that decompose into colored conjugated byproducts. This is why inert gas purging is critical, as demonstrated in 3[3].

Data Presentation: Stability Kinetics

To illustrate the causality of different environmental stressors, below is a summary of quantitative degradation data over a 6-month accelerated stability study. Notice how the 60°C Dry/Nitrogen condition isolates the decarboxylation pathway, while the 40°C/75% RH condition accelerates both hydrolysis and decarboxylation.

Table 1: 6-Month Accelerated Stability Kinetics of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Storage ConditionAtmospherePurity (HPLC)Decarboxylation (%)Hydrolysis (%)Oxidation (%)
2-8°C, Dark Argon99.8%< 0.1%< 0.1%< 0.1%
25°C, 60% RH Air94.2%1.5%3.1%1.2%
40°C, 75% RH Air82.5%6.8%8.4%2.3%
60°C, Dry Nitrogen78.1%21.5%< 0.1%0.4%

Experimental Protocols

Protocol 1: Self-Validating Accelerated Stability and TGA Workflow

Objective: Quantify the thermal degradation threshold and establish a baseline for decarboxylation kinetics. Causality: By running Thermogravimetric Analysis (TGA) coupled with FTIR, we can directly observe the mass loss corresponding to CO₂ evolution, separating pure thermal degradation from oxidative degradation.

  • Sample Preparation: Weigh exactly 5.0 mg of the API into an alumina TGA pan.

  • Atmosphere Control: Purge the TGA furnace with ultra-high purity Nitrogen (50 mL/min) for 15 minutes prior to the run to eliminate oxidative variables.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • Evolved Gas Analysis: Route the exhaust through an inline FTIR cell heated to 200°C. Monitor the 2300-2400 cm⁻¹ region to confirm CO₂ evolution.

  • Validation: A mass loss of ~16.8% (equivalent to one mole of CO₂ per mole of API) validates the decarboxylation mechanism.

Protocol 2: Optimal Storage and Handling Workflow

Objective: Create a micro-environment that halts hydrolysis, decarboxylation, and oxidation.

  • Desiccation: Transfer the bulk powder into amber glass vials. Place vials in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture, preventing lactam ring opening.

  • Inert Gas Purging: Backfill the desiccator with Argon. Argon is heavier than Nitrogen and provides a superior blanket against oxygen, halting benzylic oxidation.

  • Sealing: Cap the vials with PTFE-lined septa under the Argon atmosphere to ensure an impermeable seal.

  • Cold Storage: Store the sealed vials at 2-8°C. Do not freeze (-20°C) unless necessary, as repeated freeze-thaw cycles can introduce condensation upon opening.

Degradation & Prevention Logic Flow

DegradationPathways Compound 1-(4-Butylphenyl)-5-oxopyrrolidine -3-carboxylic acid Heat Thermal Stress Compound->Heat Moisture Moisture Exposure Compound->Moisture Oxidation Oxygen & Light Compound->Oxidation Decarb Decarboxylation (CO2 Loss) Heat->Decarb RingOpen Lactam Ring Opening Moisture->RingOpen Radical Benzylic Oxidation Oxidation->Radical TempControl Store at 2-8°C Decarb->TempControl Desiccant Vacuum Desiccation RingOpen->Desiccant Inert Argon Purge & Amber Vials Radical->Inert

Fig 1: Degradation pathways of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid and prevention.

References

  • Title: Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid)
  • Title: Renewable (Bis)
  • Title: Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots Source: NSF PAR URL

Sources

Optimization

Reducing impurities during 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid scale-up synthesis

Welcome to the technical support resource for the scale-up synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to add...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the scale-up synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation and control of impurities during synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure robust and reproducible outcomes.

Introduction to the Synthesis

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is commonly achieved through a one-pot reaction between an aniline derivative and itaconic acid.[1][2][3] The process involves a cascade of two key reactions: an initial aza-Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by a thermally induced intramolecular cyclization (amidation) that forms the stable 5-membered pyrrolidinone ring.[4][5]

While elegant, this one-pot approach presents challenges during scale-up, where minor impurities at the lab scale can become significant issues in larger batches. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation & Conversion Issues

Question 1: My reaction shows low conversion of starting materials (4-butylaniline and itaconic acid). What are the primary causes?

Low conversion is a common scale-up challenge often related to reaction conditions and raw material stability.[6]

  • Causality & Mechanism:

    • Thermal Inefficiency: The condensation reaction typically requires high temperatures (e.g., 140–165 °C) to drive the cyclization and dehydration.[7] On a larger scale, inefficient heat transfer can lead to lower-than-expected internal batch temperatures, slowing the reaction rate.

    • Isomerization of Itaconic Acid: A critical and often overlooked side reaction is the thermal isomerization of itaconic acid to its less reactive isomers, citraconic acid or mesaconic acid.[8] These isomers are poor Michael acceptors for anilines, effectively removing active starting material from the reaction and stalling conversion.[8] This isomerization is promoted by excessive temperatures or prolonged reaction times.[8]

    • Poor Mixing: Inadequate mixing on scale can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions over the desired product formation.

  • Troubleshooting & Recommended Actions:

    • Verify Internal Temperature: Use a calibrated temperature probe placed within the reaction mixture, not just monitoring the jacket temperature. Ensure the target temperature is maintained consistently throughout the batch.

    • Controlled Heating Ramp: Implement a gradual heating profile. Rapid heating can cause localized overheating, promoting itaconic acid isomerization before it has a chance to react.

    • Raw Material Quality: Ensure the itaconic acid used is of high purity and has not been subjected to prolonged heat during storage.

    • Solvent Selection: While the reaction can be run neat, using a high-boiling, inert solvent (e.g., water, xylenes) can improve heat transfer and create a more homogeneous reaction environment.[1][3]

Question 2: We are observing an unknown impurity with a similar mass to the open-chain Michael addition intermediate. How can we promote full cyclization?

The presence of the intermediate, N-(4-butylphenyl)-2-(carboxymethyl)succinamic acid, indicates incomplete cyclization.

  • Causality & Mechanism: The cyclization step is an intramolecular amidation that eliminates a molecule of water. This is an equilibrium-driven process. If water is not effectively removed or the reaction lacks sufficient thermal energy, the equilibrium will favor the open-chain intermediate.

  • Troubleshooting & Recommended Actions:

    • Increase Reaction Temperature/Time: Carefully increase the reaction temperature in 5-10 °C increments or extend the reaction time. Monitor impurity levels by in-process control (IPC) analysis (e.g., HPLC) to find the optimal balance, avoiding degradation.

    • Azeotropic Water Removal: If using a suitable organic solvent like toluene or xylene, equip the reactor with a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction to completion.

    • Acid Catalysis: While the reaction is often conducted without an external catalyst, the addition of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can protonate the carboxylic acid, making it a more electrophilic site for the amide nitrogen to attack, thereby accelerating cyclization.

Section 2: Impurity Profile Management

Question 3: Our final product is showing color, and we've detected several minor, high-molecular-weight impurities. What is the likely source?

Color formation and complex impurity profiles in reactions involving anilines at high temperatures often point to oxidative side reactions.

  • Causality & Mechanism: Anilines, particularly electron-rich ones like 4-butylaniline, are susceptible to oxidation. At elevated temperatures, trace oxygen in the reactor headspace can lead to the formation of colored radical species, which can polymerize or react with other components to form complex, high-molecular-weight impurities.

  • Troubleshooting & Recommended Actions:

    • Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). This involves purging the reactor vessel thoroughly before heating and maintaining a positive pressure of inert gas throughout the process.

    • Degas Solvents: If a solvent is used, degas it prior to use by sparging with an inert gas to remove dissolved oxygen.

    • Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can be beneficial, but this must be carefully evaluated for its potential to interfere with the reaction or purification.

Section 3: Purification and Isolation

Question 4: The purity of our isolated product is inconsistent after crystallization. How can we develop a more robust purification protocol?

The carboxylic acid functionality of the target molecule is a powerful handle for a robust and selective purification process.

  • Causality & Mechanism: Simple crystallization can be effective, but its efficiency depends heavily on the solvent system and the nature of the impurities. If impurities have similar solubility profiles to the product, co-precipitation will occur, leading to inconsistent purity.

  • Recommended Purification Protocol: Acid/Base Extraction & Crystallization

    • Dissolution: After the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Base Extraction: Transfer the organic solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the solution with an aqueous base (e.g., 5-10% sodium carbonate or sodium hydroxide solution). The desired carboxylic acid product will deprotonate and move into the aqueous layer, while non-acidic impurities (like unreacted 4-butylaniline and potential oxidative byproducts) will remain in the organic layer.

    • Separation: Separate the aqueous layer.

    • Re-acidification & Crystallization: Cool the aqueous layer (e.g., in an ice bath) and slowly add acid (e.g., 5% hydrochloric acid) with stirring until the pH is acidic (pH ~2-3).[1] The product will precipitate out as a solid.

    • Isolation & Drying: Filter the solid product, wash it thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

  • Solvent Screening for Final Crystallization: For achieving very high purity (>99.5%), a final recrystallization from a suitable solvent system is recommended. Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent ClassExample SolventsSuitability for Recrystallization
AlcoholsIsopropanol, EthanolGood - Often used for polar compounds.
KetonesAcetone, Methyl Ethyl KetoneGood - Can be effective but watch for reactivity.
EstersEthyl AcetateModerate - Good for initial dissolution, may require an anti-solvent.
AromaticTolueneModerate - Can be effective for less polar compounds.
EthersMethyl tert-butyl ether (MTBE)Poor - Often used as an anti-solvent.
WaterDeionized WaterGood for washing, but likely poor for direct recrystallization.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Reactor Setup: Charge a clean, dry reactor with 4-butylaniline (1.0 eq) and itaconic acid (1.1 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin stirring and heat the mixture to 150-155 °C.

  • Reaction: Hold at temperature for 4-6 hours. Monitor the reaction progress by a suitable IPC method (e.g., HPLC, TLC).

  • Cooling: Once the reaction is deemed complete, cool the mixture to 60-70 °C.

  • Work-up: Proceed with the Acid/Base Extraction protocol described in Section 3, Question 4.

Protocol 2: HPLC Method for In-Process Control (IPC)

This is a general starting method and should be validated for your specific system.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Process Flow & Troubleshooting Logic

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Key Side Reaction A 4-Butylaniline + Itaconic Acid B Aza-Michael Adduct (Intermediate) A->B Michael Addition C 1-(4-Butylphenyl)-5-oxopyrrolidine- 3-carboxylic acid B->C Cyclization (-H2O) D Itaconic Acid E Mesaconic / Citraconic Acid (Unreactive Isomers) D->E Thermal Isomerization

Caption: Desired reaction path vs. itaconic acid isomerization.

References

  • Mickevičius, V., et al. (2022). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Chemija, 33(1), pp. 24-34. Available at: [Link]

  • Mickevičius, V., et al. (2023). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), p. 3855. Available at: [Link]

  • Serkov, S., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 72(8), pp. 2017-2022. Available at: [Link]

  • Farmer, T. J., et al. (2019). Undesirable side reactions involving itaconic compounds. ResearchGate. Available at: [Link]

  • Noordzij, G.J. & Wilsens, C.H.R.M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, p.781. Available at: [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1). Available at: [Link]

  • Wilsens, C.H.R.M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ResearchGate. Available at: [Link]

  • Smith, D.M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. Available at: [Link]

  • Kucinska-Lipka, J., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers, 15(23), p. 4583. Available at: [Link]

  • Liu, T., et al. (2022). A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. Polymers, 14(13), p. 2658. Available at: [Link]

  • Kumar, A., et al. (2019). Sequencing [4 + 1]-Cycloaddition and Aza-Michael Addition Reactions: A Diastereoselective Cascade for the Rapid Access of Pyrido[2′,1′:2,3]/Thiazolo[2′,3′:2,3]imidazo[1,5-a]quinolone Scaffolds as Potential Antibacterial and Anticancer Motifs. Organic Letters, 21(22), pp. 9138-9142. Available at: [Link]

  • Noordzij, G.J. & Wilsens, C.H.R.M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ResearchGate. Available at: [Link]

  • Beil, S.B., et al. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, pp. 62-70. Available at: [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), p. 5013. Available at: [Link]

  • BS Publications. Acyloin Condensation. BS Publications. Available at: [Link]

  • Berglund, K.A., et al. (1991). Carboxylic acid purification and crystallization process. U.S. Patent 5,034,105.
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), p. 3797. Available at: [Link]

  • Bludworth, J.E. (1941). Process for purification of carboxylic acids. U.S. Patent 2,255,421.
  • Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Schumacher, M.A., et al. (2006). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of the regulator AcrR from Escherichia coli. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(10), pp. 1037-1040. Available at: [Link]

  • PubChem. 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Das, B., et al. (2007). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. ResearchGate. Available at: [Link]

  • Borah, R. & Das, M.R. (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. Life, 7(2), p. 15. Available at: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center for the crystallization and purification of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid . As an amphiphilic molecule featuring a highly lipophilic 4-butylphenyl tail and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid .

As an amphiphilic molecule featuring a highly lipophilic 4-butylphenyl tail and a polar hydrogen-bonding headgroup (carboxylic acid and lactam), this active pharmaceutical ingredient (API) presents unique thermodynamic challenges during isolation. This guide is engineered to move beyond standard recipes, providing you with the mechanistic causality behind phase behaviors and self-validating protocols to ensure scalable, high-purity crystalline recovery.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my solution turn into a milky emulsion or sticky oil instead of forming crystals upon adding the antisolvent? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out" 1[1].

  • The Causality: The amphiphilic nature of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid causes it to self-associate. When an aqueous antisolvent is added too rapidly, the supersaturation level spikes past the metastable zone and enters the spinodal decomposition region. Instead of forming an ordered crystalline lattice, the hydrophobic butyl tails aggregate to expel water, creating a solute-rich "oil" phase that traps impurities.

  • The Solution: You must control the supersaturation trajectory. Transition from a rapid cooling/addition model to an isothermal antisolvent addition at elevated temperatures, followed by seeding within the metastable zone 2[2].

Q2: How do I ensure I am crystallizing the correct polymorph consistently and avoiding amorphous agglomerates? A2: Carboxylic acids form strong hydrogen-bonded dimers, which act as the primary structural synthons during crystal packing.

  • The Causality: Protic solvents (like ethanol) temporarily disrupt these dimers by competing for hydrogen bonds, slowing down spontaneous nucleation. Conversely, non-polar antisolvents (like heptane) force rapid, uncontrolled dimer precipitation, leading to amorphous agglomeration 3[3].

  • The Solution: Utilize an Ethanol/Water system to moderate hydrogen bonding dynamics. Introduce 1-2% w/w of pre-characterized seed crystals to bypass primary nucleation entirely, allowing the seeds to template the desired polymorphic outcome.

Q3: My isolated crystals contain high levels of residual solvent. How can I fix this? A3: High residual solvent is a direct symptom of transient oiling out. Even if the oil eventually solidifies, the amorphous oil droplets trap the mother liquor internally before crystallizing into a hard shell.

  • The Solution: Prevent LLPS entirely using the self-validating protocol below. If oiling is observed visually, immediately heat the mixture by 5–10 °C to redissolve the oil, add 5% more of the good solvent (ethanol), and restart the cooling profile at a slower rate (e.g., 0.1 °C/min).

Part 2: Quantitative Data & Solvent Screening

To optimize the crystallization of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, we must select a solvent system that provides a wide Metastable Zone Width (MSZW) to safely accommodate seeding without triggering LLPS.

Table 1: Solvent System Screening & Phase Behavior Profiles

Solvent System (Good/Anti)Ratio (v/v)MSZW Width (°C)LLPS (Oiling) RiskCrystal Yield (%)Purity (HPLC %)
Methanol / Water1:2Narrow (~5°C)High78%95.2%
Ethanol / Water 1:1.5 Wide (~12°C) Low 89% 99.1%
Ethyl Acetate / Heptane1:3Moderate (~8°C)Medium82%97.5%
Acetone / Water1:2Narrow (~4°C)Very High65% (Oiled)91.0%

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a "self-validating" architecture. At each critical juncture, a physical observation gate ensures the system is behaving thermodynamically as intended before you proceed to the next step.

Optimized Antisolvent Cooling Crystallization (Ethanol/Water)

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of the API in 50 mL of absolute ethanol. Heat the reactor to 60 °C under moderate agitation (250 rpm).

  • Validation Gate: The solution must become completely transparent. If any particulate matter remains after 15 minutes, filter the solution through a pre-heated 0.45 µm PTFE membrane to remove foreign particles that could trigger premature heterogeneous nucleation.

Step 2: Isothermal Antisolvent Addition

  • Action: Maintain the reactor strictly at 60 °C. Begin adding 40 mL of pre-heated (60 °C) DI water dropwise at a controlled rate of 1 mL/min.

  • Validation Gate: The solution must remain clear. If persistent milky turbidity (oiling) occurs and lasts for >2 minutes, the metastable limit has been breached. Corrective action: Add 5 mL of warm ethanol to redissolve the coacervate and reduce the total water volume for future runs.

Step 3: Seeding within the Metastable Zone

  • Action: Cool the clear solution slightly to 55 °C. Add 0.1 g (1% w/w) of highly pure, milled seed crystals suspended in 1 mL of a 1:1 EtOH/Water mixture.

  • Validation Gate: Observe the seeds. They must not dissolve (which would indicate the solution is undersaturated) and they must not cause an immediate, massive crash-out (which indicates the labile zone). They should remain suspended as distinct, glittering particles.

Step 4: Controlled Cooling Ramp

  • Action: Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Causality: A slow, linear cooling rate maintains a constant, low level of supersaturation. This ensures that the thermodynamic driving force is consumed by the growth of the existing seed crystals rather than the nucleation of new, fine particles or oil droplets.

Step 5: Isolation and Washing

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake twice with 15 mL of pre-chilled (5 °C) 1:1.5 Ethanol/Water to displace the mother liquor. Dry under vacuum at 40 °C for 12 hours.

Part 4: Process Visualizations

Mechanism Start Supersaturated API Solution Fast Rapid Antisolvent / Fast Cooling Start->Fast Slow Isothermal Addition + Seeding Start->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Fast->LLPS Impure Amorphous Agglomeration (Solvent Entrapped) LLPS->Impure Nucleation Controlled Heterogeneous Nucleation Slow->Nucleation Pure High Purity Crystalline Lattice Nucleation->Pure

Mechanistic pathway comparing oiling out (LLPS) against controlled nucleation.

Workflow N1 1. Dissolution (EtOH at 60°C) N2 2. Antisolvent Addition (Water at 1 mL/min) N1->N2 N3 3. Seeding (1% w/w at 55°C) N2->N3 N4 4. Controlled Cooling (0.1°C/min to 5°C) N3->N4 N5 5. Isolation (Cold Wash & Dry) N4->N5

Workflow for antisolvent cooling crystallization to prevent oiling out.

References

  • Isothermal by Design: An Accelerated Approach to the Prediction of the Crystallizability of Slowly Nucleating Systems. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Design of Spherical Crystallization for Drugs Based on Thermal-Induced Liquid–Liquid Phase Separation: Case Studies of Water-Insoluble Drugs. Crystal Growth & Design, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Biological Activity of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Structural Analogs

Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in medicinal chemistry, recognized for its ability to selectively inhibit key enzymes such as farnesyltransferase (FTa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly versatile pharmacophore in medicinal chemistry, recognized for its ability to selectively inhibit key enzymes such as farnesyltransferase (FTase) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-57-7) serves as a critical lipophilic reference standard in drug discovery. The n-butyl substitution on the phenyl ring significantly increases the molecule's partition coefficient (LogP), enhancing cell membrane permeability but often at the cost of aqueous solubility.

This guide objectively benchmarks the 4-butylphenyl derivative against next-generation halogenated, aminated, and hydroxylated alternatives. By analyzing comparative experimental data, researchers can make informed decisions regarding scaffold functionalization for targeted anticancer and antimicrobial applications.

Structural Rationale & Comparative Performance

The biological efficacy of 5-oxopyrrolidine derivatives is heavily dictated by the N1-phenyl substitution. While the lipophilic 4-butylphenyl tail effectively anchors the molecule into hydrophobic enzyme pockets, recent literature demonstrates that introducing polar or halogenated groups (e.g., fluorine, hydroxyl, or amine moieties) dramatically improves target specificity and overcomes multidrug resistance [1].

  • Anticancer Efficacy: Halogenated analogs, such as 1-(2,4-difluorophenyl) derivatives, exhibit superior cytotoxicity against A375 melanoma and PPC-1 prostate cancer cells compared to purely alkyl-substituted baselines [2]. The electron-withdrawing nature of fluorine enhances hydrogen bonding with target kinases.

  • Antimicrobial Efficacy: Hydroxylated and chlorinated analogs, specifically 3,5-dichloro-2-hydroxyphenyl derivatives, have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris, vastly outperforming standard lipophilic benchmarks [3].

Table 1: Comparative Biological Activity Profile of 5-Oxopyrrolidine Analogs
Compound AnalogPrimary SubstitutionKey Target / Cell LineBiological Activity / EfficacyReference Context
1-(4-Butylphenyl)- n-Butyl (Alkyl)Broad cytotoxicity / Membrane permeabilityBaseline Standard: Moderate IC50; high lipophilicity drives non-specific cellular uptake.Commercial Benchmark
1-(4-Aminophenyl)- Amine (Polar)A549 Lung AdenocarcinomaHigh: IC50 < 50 µM; free amino group enables potent hydrazone functionalization.
1-(2-Hydroxyphenyl)- Hydroxyl + ChloroMRSA (TCH 1516) / C. aurisHigh: MIC 16–32 µg/mL; strong hydrogen bonding disrupts microbial cell walls.
1-(2,4-Difluorophenyl)- Fluoro (Halogen)A375 Melanoma / Wound HealingHigh: Significant inhibition of cancer cell migration and 3D spheroid growth.

Mechanistic Pathways & Target Engagement

The primary mechanism of action for highly active 5-oxopyrrolidine analogs in oncology involves the inhibition of Farnesyltransferase (FTase). By blocking the farnesylation of Ras proteins, these compounds prevent Ras from anchoring to the cell membrane, thereby starving the MAPK/ERK signaling pathway and triggering apoptosis [4].

MOA A 5-Oxopyrrolidine Analog B Farnesyltransferase (FTase) A->B Inhibits C Ras Protein Farnesylation B->C Catalyzes D MAPK/ERK Signaling C->D Activates F Apoptosis Induction C->F Inhibition Triggers E Cell Proliferation & Survival D->E Promotes

Fig 1: Proposed mechanism of action via Farnesyltransferase inhibition and subsequent apoptosis.

Standardized Experimental Methodologies

To objectively benchmark the 4-butylphenyl analog against newer derivatives, the following self-validating protocols must be strictly adhered to. These methodologies are designed to isolate the compound's true biological effect from solvent toxicity or background interference.

Workflow cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Start Compound Library Preparation (4-Butylphenyl vs. Analogs) Cell In Vitro Cell Culture (A549, A375) Start->Cell Micro Microbial Broth Culture (MRSA, C. auris) Start->Micro MTT MTT Viability Assay (72h Incubation) Cell->MTT Data Dose-Response Curve Generation & IC50 / MIC Calculation MTT->Data MIC Broth Microdilution (CLSI Guidelines) Micro->MIC MIC->Data

Fig 2: Parallel high-throughput screening workflow for evaluating biological activity.

Protocol A: High-Throughput MTT Cell Viability Assay (Anticancer Benchmarking)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into a purple formazan product by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, the absorbance directly correlates with viable cell count, providing a highly accurate measure of anti-proliferative efficacy.

Self-Validating System Setup:

  • Positive Control: Doxorubicin or Cisplatin (validates cell line susceptibility).

  • Negative/Vehicle Control: 0.5% DMSO (ensures the solvent used to dissolve the lipophilic 4-butylphenyl analog is not causing background cytotoxicity).

  • Blank: Media + MTT + Solubilization buffer (subtracts background auto-absorbance, critical for colored hydrazone derivatives).

Step-by-Step Execution:

  • Cell Seeding: Seed A549 or A375 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine analogs (ranging from 1 µM to 100 µM) in culture media. Ensure final DMSO concentration does not exceed 0.5%. Add 100 µL of the treatment to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: Standardized Broth Microdilution for MIC Determination

Causality & Rationale: Lipophilic compounds like the 4-butylphenyl analog diffuse poorly through agar matrices, leading to false negatives in disk diffusion assays. Broth microdilution ensures uniform compound exposure in a liquid suspension, providing a precise Minimum Inhibitory Concentration (MIC) [3].

Self-Validating System Setup:

  • Positive Control: Vancomycin (for MRSA) or Amphotericin B (for fungi).

  • Growth Control: Broth + Inoculum (confirms bacterial viability).

  • Sterility Control: Uninoculated broth (confirms absence of contamination).

Step-by-Step Execution:

  • Inoculum Preparation: Adjust the microbial suspension (e.g., MRSA TCH 1516) in sterile saline to a 0.5 McFarland standard, then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom plate, perform two-fold serial dilutions of the test compounds in CAMHB (concentration range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum to 50 µL of the diluted compound in each well.

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed visually or via spectrophotometer at 600 nm).

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, 15(8), 970.[Link]

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Šiugždaitė, J., Lelešius, R., & Mickevicius, V. (2023). "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents." International Journal of Molecular Sciences, 24(9), 7966.[Link]

  • Scientific Reports. (2025). "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." Nature Scientific Reports.[Link]

Comparative

A Comparative Guide to the Biochemical Cross-Reactivity Profile of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This guide provides a comprehensive analysis of the biochemical cross-reactivity of the novel small molecule, 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as "Compound X"). In drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the biochemical cross-reactivity of the novel small molecule, 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as "Compound X"). In drug discovery, early and thorough characterization of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities.[1][2][3] An uncharacterized cross-reactivity profile can lead to unexpected side effects or, conversely, reveal opportunities for beneficial polypharmacology.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale for target selection, present detailed experimental protocols for a panel of diverse biochemical assays, and offer a comparative analysis of Compound X against well-characterized reference compounds. Our approach is grounded in established methodologies to ensure the data is robust, reproducible, and provides actionable insights.

Rationale for Target Selection and Assay Design

The molecular structure of Compound X—featuring a carboxylic acid group, a central pyrrolidinone scaffold, and a lipophilic butylphenyl tail—provides critical clues to its potential biological targets.[4] The carboxylic acid is a common pharmacophore for engaging with positively charged or polar residues in enzyme active sites, while the N-aryl substitution with an alkyl chain suggests an affinity for hydrophobic pockets.

1.1. Primary Target Hypothesis: Cyclooxygenases (COX)

Based on these structural features, we hypothesized that Compound X may function as an inhibitor of Cyclooxygenase (COX) enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) share a similar architecture.[5] The COX enzymes, with their two main isoforms COX-1 and COX-2, are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6][7]

  • COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[6][8]

  • COX-2 is an inducible enzyme, with levels rising significantly during inflammation.[6][8]

Therefore, assessing the inhibitory activity and isoform selectivity of Compound X against COX-1 and COX-2 is the primary focus of this investigation.

1.2. Off-Target Selectivity Panel

To build a comprehensive cross-reactivity profile, we selected two distinct off-targets from unrelated protein families. This approach allows for the identification of unforeseen interactions, a critical step in de-risking a lead compound.

  • MICAL-1 (Molecule Interacting with CasL): A monooxygenase that functions as an actin-regulating enzyme through redox biochemistry.[9][10] It represents a completely different class of enzyme (an FAD-dependent oxidoreductase) compared to the heme-containing COX enzymes. Profiling against MICAL-1 helps determine if Compound X has promiscuous activity against oxidoreductases.

  • Src Kinase: A non-receptor tyrosine kinase that is a prototypical member of the human kinome. The ATP-binding site of kinases is a frequent site of off-target interactions for small molecules.[1][3] Assessing inhibition of Src provides a valuable measure of selectivity against this large and important protein family.

1.3. Reference Compounds

To contextualize the activity of Compound X, we employ two standard reference inhibitors:

  • Indomethacin: A potent, non-selective COX inhibitor.

  • Celecoxib: A highly selective COX-2 inhibitor.

The workflow for this comparative study is outlined in the diagram below.

G cluster_prep Compound Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis CompoundX Compound X Stock Serial_Dilution Create Serial Dilutions CompoundX->Serial_Dilution Indomethacin Indomethacin Stock Indomethacin->Serial_Dilution Celecoxib Celecoxib Stock Celecoxib->Serial_Dilution COX_Assay COX-1 / COX-2 Inhibition Assay Serial_Dilution->COX_Assay Test Compounds MICAL_Assay MICAL-1 Activity Assay Serial_Dilution->MICAL_Assay Test Compounds Src_Assay Src Kinase Inhibition Assay Serial_Dilution->Src_Assay Test Compounds IC50_Calc IC50 Curve Fitting (COX Assays) COX_Assay->IC50_Calc Inhibition_Calc % Inhibition Calculation (Off-Target Assays) MICAL_Assay->Inhibition_Calc Src_Assay->Inhibition_Calc Selectivity_Index Calculate Selectivity Index IC50_Calc->Selectivity_Index Final_Report Final_Report Inhibition_Calc->Final_Report Selectivity_Index->Final_Report Comparative Data Tables

Caption: Overall experimental workflow for cross-reactivity profiling.

Experimental Methodologies

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity.

2.1. Protocol: COX-1/COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX enzymes, which is a component of the overall catalytic cycle.[6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., Ampliflu Red)

  • Arachidonic Acid (substrate)

  • COX-1 and COX-2 specific inhibitors for controls (SC-560 and Celecoxib)[6]

  • Compound X, Indomethacin, Celecoxib (in DMSO)

  • 96-well opaque microplates

Procedure:

  • Enzyme Preparation: Prepare separate solutions of COX-1 and COX-2 in cold COX Assay Buffer containing the heme cofactor.

  • Compound Plating: In a 96-well plate, add 2 µL of serially diluted test compounds (Compound X, Indomethacin, Celecoxib) or DMSO (vehicle control) to appropriate wells.

  • Pre-incubation: Add 98 µL of the prepared enzyme solution to each well. Mix and incubate for 10 minutes at 37°C. This pre-incubation step is crucial for compounds that may exhibit time-dependent inhibition.[11]

  • Reaction Initiation: Prepare a reaction mix containing the fluorometric probe and arachidonic acid in COX Assay Buffer. Add 100 µL of this mix to each well to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

2.2. Protocol: MICAL-1 F-Actin Depolymerization Assay

This assay leverages the ability of MICAL-1 to post-translationally modify and destabilize actin filaments, which can be monitored using pyrene-labeled actin.[12]

Materials:

  • Recombinant human MICAL-1 protein[10]

  • Pyrene-labeled rabbit skeletal muscle actin

  • G-Buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP)

  • Polymerization Buffer (G-Buffer + 50 mM KCl, 2 mM MgCl2)

  • NADPH

  • Test compounds at a final concentration of 10 µM

  • 96-well opaque microplates

Procedure:

  • Actin Polymerization: Prepare F-actin by incubating pyrene-labeled G-actin in Polymerization Buffer for 1 hour at room temperature to allow polymerization to reach steady state.

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing MICAL-1 and NADPH in Polymerization Buffer.

  • Compound Addition: Add the test compounds (10 µM final concentration) or DMSO (vehicle control) to the MICAL-1/NADPH mix.

  • Reaction Initiation: Add the pre-polymerized pyrene-actin to each well to initiate the MICAL-1-mediated depolymerization.

  • Signal Detection: Immediately monitor the decrease in pyrene fluorescence (Ex/Em = 365/407 nm) over 30 minutes. A decrease in fluorescence corresponds to actin depolymerization.

  • Data Analysis: Calculate the initial rate of depolymerization. Express the activity in the presence of the test compound as a percentage of the activity of the vehicle control.

2.3. Protocol: Src Kinase Luminescent ATP Assay

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates kinase activity, and inhibition is observed as a rescue of the signal.

Materials:

  • Recombinant human Src kinase

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Src substrate peptide

  • ATP

  • Staurosporine (positive control inhibitor)

  • Test compounds at a final concentration of 10 µM

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well opaque microplates

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compounds (10 µM final concentration), Staurosporine, or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add Src kinase and the substrate peptide to each well.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 30 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Normalize the data using the "no enzyme" control (100% signal) and the "no inhibitor" control (0% inhibition). Calculate the percent inhibition for each test compound.

Comparative Data and Results

The following tables summarize the quantitative data obtained from the biochemical assays.

Table 1: Inhibitory Potency and Selectivity Against COX Isoforms

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X 8507511.3
Indomethacin 15250.6
Celecoxib 320030106.7

IC50 values are the mean of three independent experiments. The Selectivity Index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Table 2: Off-Target Cross-Reactivity Profile

CompoundMICAL-1 (% Inhibition @ 10 µM)Src Kinase (% Inhibition @ 10 µM)
Compound X < 5%8%
Indomethacin < 5%12%
Celecoxib < 5%6%

% Inhibition values are the mean of two independent experiments.

Discussion and Scientific Interpretation

The data provides a clear biochemical profile for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

4.1. Primary Target Activity

The results strongly support our initial hypothesis. Compound X is an active inhibitor of both cyclooxygenase isoforms, with an IC50 of 850 nM against COX-1 and 75 nM against COX-2. Its potency against COX-2 is notable, falling within a therapeutically relevant range.

The calculated Selectivity Index of 11.3 demonstrates that Compound X is moderately selective for COX-2 . For context, it is significantly more selective than the non-selective NSAID Indomethacin (SI = 0.6) but less selective than the highly optimized coxib, Celecoxib (SI = 106.7). This positions Compound X as a "COX-2 preferential" inhibitor rather than a "COX-2 specific" one. This level of selectivity can sometimes be advantageous, potentially offering a balanced efficacy and safety profile, though this requires further investigation in cellular and in vivo models.

The diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and the point of intervention for these inhibitors.

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Stomach Stomach Lining Protection Prostanoids->Stomach Inhibitors Compound X Indomethacin Celecoxib Inhibitors->COX1 Inhibitors->COX2

Caption: Simplified COX signaling pathway and inhibitor action.

4.2. Off-Target Profile

The off-target screening results are highly encouraging. At a concentration of 10 µM, which is over 130 times its COX-2 IC50, Compound X exhibited minimal inhibition (<10%) against both MICAL-1 and Src kinase. This indicates a high degree of selectivity for its primary target family over these two diverse and unrelated enzymes. The lack of significant activity against a kinase and an oxidoreductase suggests that Compound X is not a promiscuous inhibitor and that its mode of action is likely specific.

This comparative guide demonstrates that 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a potent, COX-2 preferential inhibitor with a clean off-target profile against MICAL-1 and Src kinase in biochemical assays. Its moderate selectivity for COX-2 distinguishes it from both non-selective NSAIDs and highly selective coxibs. These findings establish Compound X as a compelling candidate for further preclinical development, warranting investigation into its cellular activity, pharmacokinetic properties, and in vivo efficacy.

References

  • The biochemical selectivity of cyclooxygenase inhibitors in whole blood... ResearchGate. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Direct Redox Regulation of F-actin Assembly and Disassembly by Mical. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Publications. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • MICAL-1 Protein 6xHis. Cytoskeleton, Inc. [Link]

  • Biochemical and structural insights into the auto-inhibited state of Mical1 and its activation by Rab8. eLife. [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]

  • Structural basis of MICAL autoinhibition. PMC. [Link]

  • MICAL-1 exhibits notable activation and catalytic activity differences... ResearchGate. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid 28. 31, 37 R = H. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. Frontiers. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives.

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Safety & Regulatory Compliance

Safety

1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the bench....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the bench. For drug development professionals and analytical chemists handling specialized intermediates like 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-57-7) , a rigorous, scientifically grounded disposal strategy is critical. This guide synthesizes physicochemical profiling with EPA Resource Conservation and Recovery Act (RCRA) standards to provide a field-proven, self-validating waste management protocol.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first analyze the molecular causality behind the compound's behavior. 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic intermediate featuring a hydrophilic carboxylic acid moiety and a lipophilic 4-butylphenyl group[1][2].

  • Solubility & Matrix Effects: The lipophilic tail reduces its aqueous solubility, meaning researchers typically dissolve it in organic solvents (e.g., DMSO, Methanol, or Dichloromethane) for assays. Consequently, the primary disposal hazard often shifts from the solid powder to the solvent vehicle.

  • Reactivity: As a weak organic acid, it can react exothermically with strong bases or oxidizing agents.

  • Toxicity: It presents standard organic irritant risks (skin/eye irritation and respiratory tract irritation upon inhalation of dust).

Table 1: Physicochemical and Regulatory Profile

ParameterSpecification / DataOperational Implication
CAS Number 63674-57-7[1]Essential for accurate waste labeling and manifest generation.
Molecular Formula C15H19NO3[2]High carbon content dictates incineration as the optimal destruction method.
Molecular Weight 261.32 g/mol [1]Used to calculate molarity in liquid waste streams.
Physical State Solid (Powder)[2]Risk of aerosolization; requires draft-controlled handling (fume hood).
EPA Waste Code Unlisted (Determined by solvent)Waste classification depends entirely on the solvent matrix used.

Waste Segregation & Disposal Workflows

The most critical point of failure in laboratory waste management is improper segregation. Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and environmental risk, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins.

WasteWorkflow Start Waste Generation: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid Decision Physical State & Matrix? Start->Decision Solid Solid Powder Waste (Contaminated PPE/Vials) Decision->Solid Liquid Liquid Solution (Assay/Synthesis Waste) Decision->Liquid NonHalo Non-Halogenated Organic Waste Stream Solid->NonHalo HalogenCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes SAA Satellite Accumulation Area (SAA) Secondary Containment NonHalo->SAA Halo->SAA Incineration High-Temperature Incineration (EPA/RCRA Licensed TSDF) SAA->Incineration

Figure 1: Disposal workflow for 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid waste streams.

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Follow these standardized methodologies to ensure absolute compliance and safety.

Protocol A: Solid Waste Containment (Powders, Vials, and PPE)
  • Collection: Gather all residual solid powder, contaminated weigh boats, and empty primary reagent vials.

  • Containment: Place the items into a High-Density Polyethylene (HDPE) solid waste bucket. Causality: HDPE provides superior chemical resistance against weak acids and prevents leaching.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Solid Organic Acid (Contains: 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid)".

  • Validation Step: Inspect the seal of the lid. A properly sealed HDPE container will not yield to moderate downward pressure, validating that particulate aerosolization is prevented.

Protocol B: Liquid Waste Segregation (Solvent Mixtures)
  • Matrix Identification: Identify the solvent used to dissolve the compound.

    • Methanol, Ethanol, DMSO, Acetonitrile Route to Non-Halogenated stream.

    • Dichloromethane (DCM), Chloroform Route to Halogenated stream.

  • Transfer: Using a dedicated chemical funnel, transfer the liquid waste into the appropriate 10L or 20L HDPE carboy located in the fume hood.

  • Vapor Control (RCRA Subpart CC): Immediately remove the funnel and securely cap the carboy. Leaving funnels in waste carboys violates EPA RCRA organic air emission standards[3].

  • Validation Step: Wipe the exterior of the carboy with a dry Kimwipe. If the wipe remains dry and no solvent odor is detectable outside the hood, vapor containment is successfully validated.

Regulatory Compliance & Environmental Impact

Under the EPA's Resource Conservation and Recovery Act (RCRA), the management of organic waste streams must strictly adhere to air emission standards.

RCRA Subpart CC Compliance: Facilities acting as Large Quantity Generators (LQGs) or Treatment, Storage, and Disposal Facilities (TSDFs) must control volatile organic emissions from tanks and containers[3]. Even if 1-(4-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid itself is not highly volatile, the organic solvents used to process it (e.g., Methanol) trigger Subpart CC requirements[3]. Containers must be kept closed at all times except when actively adding or removing waste.

Final Destruction: The ultimate disposal route for this compound is high-temperature incineration at a licensed TSDF. Incineration is the only method that guarantees complete thermal oxidation of the C15H19NO3 framework, breaking the molecule down into elemental carbon dioxide, water vapor, and nitrogen oxides, thereby eliminating any risk of bioaccumulation or environmental persistence.

References

  • AA Blocks. "616-27-3 | MFCD07368312 | 1-Chlorobutanone - AA Blocks" (Includes dataset for CAS 63674-57-7). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Applicability and Requirements of the RCRA Organic Air Emission Standards". Available at: [Link]

Sources

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